molecular formula C15H18N2O2S2 B2798237 1-(thiophen-2-yl)-3-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)urea CAS No. 1206985-48-9

1-(thiophen-2-yl)-3-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)urea

Cat. No.: B2798237
CAS No.: 1206985-48-9
M. Wt: 322.44
InChI Key: CRKPQXDNLHQMGU-UHFFFAOYSA-N
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Description

1-(Thiophen-2-yl)-3-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)urea is a urea derivative featuring dual thiophen-2-yl substituents. Its core structure comprises a urea (-NH-CO-NH-) linkage bridging a thiophen-2-yl group and a tetrahydro-2H-pyran ring substituted with another thiophen-2-yl moiety via a methyl group. This compound’s structural uniqueness lies in its combination of a non-planar, oxygen-containing tetrahydro-2H-pyran ring and electron-rich thiophene units, which may enhance solubility and π-π interaction capabilities compared to purely aromatic systems.

Properties

IUPAC Name

1-thiophen-2-yl-3-[(4-thiophen-2-yloxan-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S2/c18-14(17-13-4-2-10-21-13)16-11-15(5-7-19-8-6-15)12-3-1-9-20-12/h1-4,9-10H,5-8,11H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRKPQXDNLHQMGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)NC2=CC=CS2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(thiophen-2-yl)-3-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)urea typically involves multiple steps, starting with the preparation of thiophene derivatives. One common approach is the reaction of thiophene with appropriate reagents to introduce the tetrahydropyran ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized thiophene derivatives, reduced thiophene derivatives, and substituted thiophene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Activities

Research indicates that compounds containing thiophene and urea moieties exhibit various biological activities, including:

  • Anticancer Activity : Studies have demonstrated that derivatives of thiourea, similar to the target compound, possess anticancer properties. For instance, compounds with thiophene rings have shown efficacy against various cancer cell lines, including colon and breast cancer .
  • Antiviral and Antiinflammatory Effects : The ability of thiourea derivatives to form stable hydrogen bonds with biological targets allows them to exhibit antiviral and anti-inflammatory activities. This is particularly relevant in the context of developing new antiviral medications .
  • Antibacterial Properties : Compounds with similar structures have also been reported to possess antibacterial properties, making them candidates for further investigation in the treatment of bacterial infections .

Case Studies

Several studies highlight the applications of similar compounds in drug development:

  • Anticancer Research : A recent study synthesized multiple thiourea derivatives and evaluated their anticancer activity against HCT-116 cells. The results indicated that specific structural modifications could enhance anticancer efficacy .
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of thiourea derivatives with various biological targets, providing insights into their mechanism of action and potential therapeutic uses .
  • Pharmacological Screening : A comprehensive pharmacological screening of thiourea-based compounds revealed promising results for their use as anti-inflammatory agents, indicating a pathway for future drug development initiatives .

Mechanism of Action

The mechanism by which 1-(thiophen-2-yl)-3-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)urea exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Key Substituents Structural Features Synthesis Yield Notable Data Reference
Target Compound : 1-(Thiophen-2-yl)-3-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)urea C₁₅H₁₅N₂O₂S₂ Dual thiophen-2-yl groups; tetrahydro-2H-pyran ring Enhanced solubility due to pyran ring; electron-rich thiophenes for π-π interactions N/A Hypothesized improved bioavailability vs. phenyl analogs N/A
1-(2-Methoxyphenyl)-3-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)urea C₁₉H₂₁N₂O₃S 2-Methoxyphenyl; tetrahydro-2H-pyran-thiophen-2-yl methyl Methoxy group increases hydrophobicity; pyran enhances conformational flexibility N/A Safety precautions: P210 (avoid ignition sources), P102 (keep from children)
TTU6 : 1-(4-Cyanophenyl)-3-(4-(thiophen-2-yl)thiazol-2-yl)urea C₁₅H₁₀N₄OS₂ 4-Cyanophenyl; thiazole-thiophen-2-yl Planar thiazole-thiophene system; cyano group improves dipole interactions 87% Melting point: 199–201°C; antitubular activity tested (data not shown)
1-(2-Chlorophenyl)-3-[(4-methoxytetrahydro-2H-thiopyran-4-yl)methyl]urea C₁₄H₁₇ClN₂O₂S 2-Chlorophenyl; 4-methoxythiopyran methyl Thiopyran ring (sulfur vs. oxygen) alters electronic density; chloro group enhances stability N/A Molecular weight: 324.81 g/mol; spectral data validated via NMR
TTU14 : 1-(3,4-Dimethoxyphenyl)-3-(4-(thiophen-2-yl)thiazol-2-yl)urea C₁₆H₁₄N₄O₃S₂ 3,4-Dimethoxyphenyl; thiazole-thiophen-2-yl Methoxy groups improve solubility; thiazole enhances binding to metal ions N/A Melting point: 185–187°C; tested against Mycobacterium tuberculosis H37Rv

Key Comparative Insights :

Methoxy or chloro substituents (e.g., in and ) increase hydrophobicity and stability but reduce solubility relative to thiophene-based systems .

Structural Flexibility :

  • The tetrahydro-2H-pyran ring in the target compound introduces conformational flexibility and moderate polarity, contrasting with the rigid thiazole systems in TTU6–TTU16 .

Synthetic Accessibility :

  • Sodium borohydride reductions (e.g., in ) and urea-forming reactions (e.g., in ) are common synthetic routes for such derivatives, though yields vary (45–93%) based on substituent complexity .

Safety and Handling: Urea derivatives with aromatic/thiophene systems often require precautions against ignition (P210) and exposure (P102), as noted for analogs in .

Biological Relevance :

  • While thiazole-thiophene derivatives (TTU6–TTU16) were tested for antitubercular activity, the target compound’s pyran-thiophene scaffold may offer distinct pharmacokinetic advantages, such as reduced metabolic degradation .

Biological Activity

1-(thiophen-2-yl)-3-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)urea is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be structurally represented as follows:

C14H16N2S2\text{C}_{14}\text{H}_{16}\text{N}_{2}\text{S}_{2}

This structure includes thiophene rings, which are known for their unique electronic properties that can influence biological interactions.

The biological activity of thiourea derivatives, including 1-(thiophen-2-yl)-3-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)urea, is largely attributed to their ability to form hydrogen bonds with biological targets. This property enhances their interaction with enzymes and receptors, leading to various pharmacological effects.

Anticancer Activity

Research indicates that thiourea derivatives exhibit significant anticancer properties. A study highlighted the synthesis of related thiourea compounds that demonstrated potent cytotoxicity against various cancer cell lines. For instance, compounds derived from similar structures showed GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 1.7 to 28.7 μM across different cancer types, including non-small cell lung cancer and ovarian cancer .

Table 1: Anticancer Activity of Related Thiourea Compounds

CompoundCancer Cell LineGI50 (μM)
Compound AEKVX (Lung)1.7
Compound BOVCAR-4 (Ovary)25.9
Compound CPC-3 (Prostate)28.7

Antimicrobial Activity

Thiourea derivatives have also shown broad-spectrum antimicrobial activity. Specifically, compounds similar to 1-(thiophen-2-yl)-3-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)urea exhibited minimum inhibitory concentrations (MICs) against various bacterial strains, including E. faecalis and P. aeruginosa, suggesting potential use in treating infections .

Table 2: Antimicrobial Activity

CompoundBacterial StrainMIC (µg/mL)
Compound DE. faecalis40
Compound EP. aeruginosa50

Anti-inflammatory Effects

The anti-inflammatory properties of thiourea derivatives have been documented, with certain compounds demonstrating significant inhibition of pro-inflammatory cytokines like TNF-alpha and IL-6. These findings suggest a potential role in managing inflammatory diseases .

Case Studies

In a notable case study, a series of thiourea derivatives were synthesized and evaluated for their biological activities. Among these, one derivative exhibited an IC50 value of 16.23 μM against U937 human monocytic cells, outperforming the standard etoposide treatment . This underscores the potential of such compounds in cancer therapy.

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